2-(hydrazinocarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pH), reactivity, and stability .Scientific Research Applications
Medicinal Chemistry and Drug Development
Anti-Inflammatory Agents: The compound’s sulfonamide group suggests potential anti-inflammatory properties. Researchers have investigated its ability to inhibit inflammatory pathways, making it a candidate for drug development in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
Anticancer Agents: The aromatic thiophene core and hydrazinecarbonyl moiety may contribute to its cytotoxic effects. Studies have explored its impact on cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. Further research is needed to optimize its efficacy and selectivity .
Materials Science and Organic Electronics
Organic Semiconductors: The conjugated structure of this compound makes it interesting for organic electronics. Its π-electron system allows for charge transport, making it a potential candidate for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices .
Sensing Applications: Researchers have investigated its use as a sensing material due to its sensitivity to specific analytes. By modifying the functional groups, it could be tailored for gas sensors, biosensors, or environmental monitoring devices .
Crystallography and Supramolecular Chemistry
Crystal Structure Insights: The compound crystallizes in the monoclinic crystal system, forming a 12-molecule aggregate synthon sustained by O-H⋯O hydrogen bonds and N-H⋯O intermolecular contacts. Understanding its crystal packing and intermolecular interactions aids in designing novel materials .
Computational Chemistry
Quantum Chemical Calculations: Theoretical studies have explored its electronic properties, molecular orbitals, and reactivity. Density functional theory (DFT) calculations can provide insights into its stability, charge distribution, and potential reactivity with other molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(hydrazinecarbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-8-10-15(11-9-13)22(2)27(24,25)18-16(14-6-4-3-5-7-14)12-26-17(18)19(23)21-20/h3-12H,20H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFBSXLZIDEGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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